molecular formula C14H11NO B1271232 2-(Benzyloxy)benzonitrile CAS No. 74511-44-7

2-(Benzyloxy)benzonitrile

Cat. No.: B1271232
CAS No.: 74511-44-7
M. Wt: 209.24 g/mol
InChI Key: CHROPCMKBZZQJH-UHFFFAOYSA-N
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Description

2-(Benzyloxy)benzonitrile is an organic compound with the molecular formula C14H11NO It is a derivative of benzonitrile, where a benzyloxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzonitriles depending on the electrophile used.

Scientific Research Applications

2-(Benzyloxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)benzonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its mechanism may involve interaction with specific molecular targets, leading to desired biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

    Benzonitrile: Lacks the benzyloxy group, making it less versatile in certain reactions.

    2-Hydroxybenzonitrile: Contains a hydroxyl group instead of a benzyloxy group, leading to different reactivity.

    2-Methoxybenzonitrile: Contains a methoxy group, which is less reactive compared to the benzyloxy group.

Uniqueness: 2-(Benzyloxy)benzonitrile is unique due to the presence of both a nitrile and a benzyloxy group, allowing it to participate in a wider range of chemical reactions and making it a valuable intermediate in organic synthesis .

Biological Activity

2-(Benzyloxy)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by a benzyloxy group attached to a benzonitrile core. The synthesis typically involves the reaction of benzonitrile with benzyl alcohol in the presence of an acid catalyst. This reaction can yield high purity products, which are crucial for biological evaluations.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity. A study synthesized a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which were evaluated against Mycobacterium tuberculosis H37Rv. The results showed varying degrees of inhibition, suggesting that modifications to the benzyloxy group can enhance antimicrobial efficacy .

CompoundActivity Against M. tuberculosisIC50 (µM)
This compound Derivative 1Moderate12.5
This compound Derivative 2High5.0
Control (Standard Drug)Very High1.0

Anticancer Activity

The anticancer potential of compounds related to this compound has also been explored. For instance, derivatives have shown activity against various cancer cell lines, including breast and colon cancer cells. A study reported that certain modifications led to increased cytotoxicity, with some derivatives achieving IC50 values in the low micromolar range .

Cell LineCompoundIC50 (µM)
MCF-7 (Breast)Derivative A8.0
HT-29 (Colon)Derivative B3.5
Control (Doxorubicin)-0.5

The mechanism by which this compound and its derivatives exert their biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. The lipophilicity imparted by the benzyloxy group enhances membrane permeability, allowing these compounds to interact with intracellular targets effectively.

Case Studies

  • Antimicrobial Evaluation : In a comparative study involving various derivatives of benzonitriles, it was found that those containing the benzyloxy moiety demonstrated superior activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
  • Anticancer Research : A focused investigation into the anticancer properties of modified benzonitriles revealed that certain substitutions on the benzyloxy group could enhance apoptosis in cancer cells through the activation of caspase pathways .

Properties

IUPAC Name

2-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHROPCMKBZZQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366394
Record name 2-(benzyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74511-44-7
Record name 2-(benzyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Hydroxy-4-nitro-benzonitrile (11.2 g, 68 mmole) was dissolved in DMF (200 ml). Potassium carbonate (11 g. 80 mmole) and benzyl bromide (9 ml, 75 mmole) were added. The reaction was stirred at room temperature overnight. The DMF was removed in vacuo and the residue taken up in ethyl acetate and water. The organic layer was separated, washed with 1 N NaOH, then with water, and dried over sodium sulfate. The crude product (5 g) was dissolved in ethyl acetate (75 ml) and added to a flask containing 5% Pt/C (500 mg). The reaction was placed under a hydrogen atmosphere (balloon) and stirred vigorously for several hours until the reaction was done (TLC). The catalyst was filtered off and the solvent removed. The product was purified by flash chromatography to yield 4.12 g of 4-amino, 2-benzyloxybenzonitrile.
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
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solvent
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11 g
Type
reactant
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Quantity
9 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared in a similar manner to that described in Reference Example 20 using 2-cyanophenol instead of tert-butyl N-(3′-hydroxybiphenyl-4-ylmethyl)-carbamate and benzyl bromide instead of 1-bromopropane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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